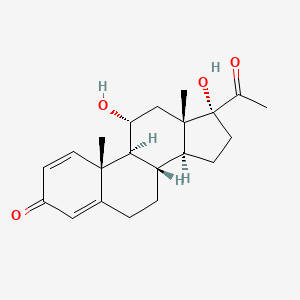
11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione is a steroid compound with a unique molecular structure. It is known for its versatility and is used in various scientific research applications. The compound has a molecular formula of C21H30O3 and a molecular weight of 344.445 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols or alkanes using reducing agents.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, chloroform, and dimethyl sulfoxide (DMSO) are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of the original compound. These derivatives often have different biological activities and are used in various research applications .
Wissenschaftliche Forschungsanwendungen
11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione is used in a wide range of scientific research applications:
Chemistry: As a precursor in the synthesis of other steroid compounds.
Biology: Studying the effects of steroid hormones on cellular processes.
Medicine: Investigating potential therapeutic uses, including anti-inflammatory and anti-androgenic effects.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit enzymes such as 11beta-hydroxysteroid dehydrogenase, which plays a role in the metabolism of corticosteroids. This inhibition can lead to increased levels of active corticosteroids, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11alpha-Hydroxyprogesterone: Shares a similar structure but lacks the 17alpha-hydroxyl group.
11beta-Hydroxyprogesterone: An epimer of 11alpha-Hydroxyprogesterone with different stereochemistry at the 11-position.
Uniqueness
11alpha,17alpha-Dihydroxy-1,4-pregnadiene-3,20-dione is unique due to its dual hydroxylation at the 11alpha and 17alpha positions, which imparts distinct biological activities compared to its analogs. This dual hydroxylation is crucial for its inhibitory effects on specific enzymes and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H28O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
KQZSMOGWYFPKCH-CZUPSRJTSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


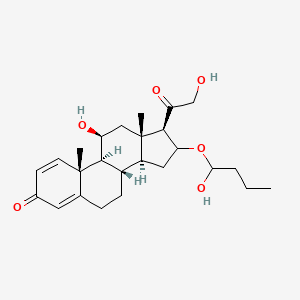
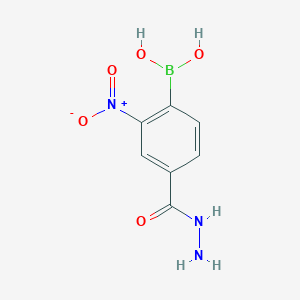
![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
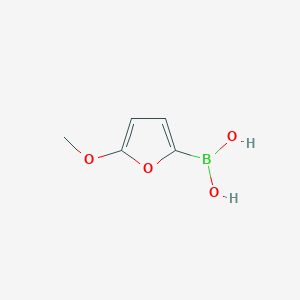
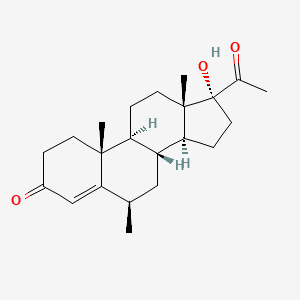
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)
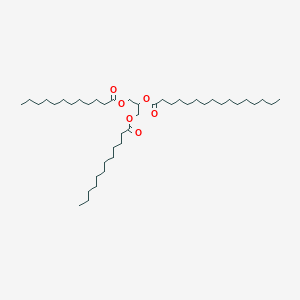
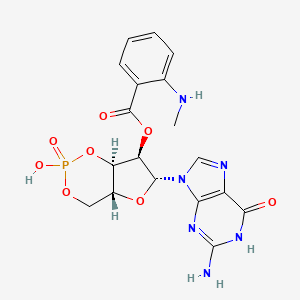

![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
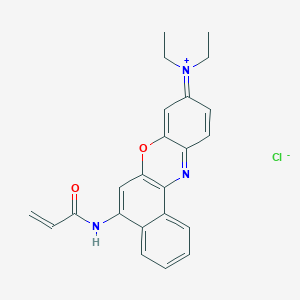
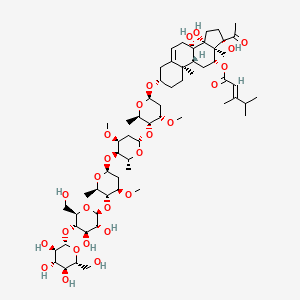
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
